molecular formula C6H5N3 B1358314 4-Methylpyrimidine-5-carbonitrile CAS No. 1150633-16-1

4-Methylpyrimidine-5-carbonitrile

Cat. No.: B1358314
CAS No.: 1150633-16-1
M. Wt: 119.12 g/mol
InChI Key: UXXDANNCYCRMDU-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-5-carbonitrile (CAS 1150633-16-1) is a chemical compound with the molecular formula C6H5N3 and a molecular weight of 119.12 g/mol . It is provided as a solid and should be stored sealed in a dry environment, ideally at 2-8°C . As a pyrimidine-based building block, this compound is part of a class of heterocycles that are fundamental to numerous biological processes and are extensively explored in medicinal chemistry to develop new therapeutic agents . Pyrimidine derivatives, in general, serve as versatile starting materials and core scaffolds in organic synthesis, particularly in the preparation of compounds with potential pharmacological activities . Researchers value these structures for their ability to be fine-tuned at various positions on the ring to modulate biological activity . Please handle with appropriate care. This product is classified with the signal word "Danger" and has the hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals. All sales are final for this specialty research chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-6(2-7)3-8-4-9-5/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXDANNCYCRMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595853
Record name 4-Methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150633-16-1
Record name 4-Methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Chemical Transformations of 4 Methylpyrimidine 5 Carbonitrile Derivatives

Mechanistic Insights into Nucleophilic and Electrophilic Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine ring in 4-methylpyrimidine-5-carbonitrile derivatives exhibits a distinct pattern of reactivity towards both nucleophiles and electrophiles, largely governed by the electron-withdrawing nature of the two ring nitrogen atoms and the electronic effects of the substituents.

The pyrimidine nucleus is classified as a π-deficient heterocycle, a characteristic that is further intensified by the presence of additional nitrogen atoms compared to pyridine. wikipedia.org This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic attack. Consequently, electrophilic substitutions on the pyrimidine ring are generally challenging. wikipedia.org However, the C-5 position is the least electron-deficient and is, therefore, the preferred site for electrophilic attack, including reactions like nitration and halogenation. wikipedia.orgresearchgate.net The presence of activating groups, such as amino or hydroxyl groups, can facilitate electrophilic substitution by increasing the electron density of the ring. researchgate.net

Conversely, the electron-deficient C-2, C-4, and C-6 positions are susceptible to nucleophilic aromatic substitution. wikipedia.org This reactivity is analogous to that observed in nitro- or dinitrobenzene. wikipedia.org The presence of good leaving groups, such as halogens, at these positions allows for their displacement by a variety of nucleophiles. For instance, 2-aminopyrimidine (B69317) can be converted to a 2-chloropyrimidine, and this reaction is reversible. wikipedia.org The stability of the intermediate Meisenheimer-like complexes plays a crucial role in determining the regioselectivity of nucleophilic attack.

The reactivity of the pyrimidine ring can be modulated by the substituents present. For example, the introduction of a methyl group at the C-5 position has been shown to cause a slight lengthening of the adjacent ring bonds, while a chloro substituent shortens them. scispace.com These subtle geometric changes can influence the electronic distribution and, consequently, the reactivity of the ring.

Chemical Transformations of the Nitrile Group (e.g., Hydrolysis, Reduction, Cyclization)

The nitrile group at the C-5 position of this compound is a versatile functional handle that can undergo a variety of chemical transformations, providing access to a wide range of derivatives.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxamide or carboxylic acid derivatives. This transformation is a common strategy to introduce new functional groups and has been utilized in the synthesis of various pyrimidine-based compounds. ias.ac.in

Reduction: The reduction of the nitrile group provides a direct route to aminomethylpyrimidine derivatives. A variety of reducing agents can be employed for this purpose. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a wide range of nitriles to primary amines in excellent yields. organic-chemistry.org Another approach involves the use of ammonia (B1221849) borane (B79455) under thermal conditions, which offers an environmentally benign method for nitrile reduction. organic-chemistry.org

Cyclization: The nitrile group is an excellent participant in cyclization reactions, leading to the formation of fused heterocyclic systems. For example, the reaction of 4-amino-2-substituted-pyrimidine-5-carbonitrile intermediates with ketones or aldehydes, catalyzed by N-heterocyclic carbenes (NHCs), can lead to the formation of pyrimido[4,5-d]pyrimidines. rsc.org The reaction proceeds through a nucleophilic attack on the nitrile function, followed by cyclization and rearrangement. rsc.org Similarly, [3+2] cycloaddition reactions of pyrazole-4-carbonitriles with sodium azide (B81097) can yield tetrazole derivatives. researchgate.net

Reactivity and Modifications of the Methyl and Amino Substituents

The methyl and amino groups attached to the pyrimidine ring in derivatives of this compound are not mere spectators; they actively participate in and influence the chemical reactivity of the molecule.

The methyl group at C-4 can undergo oxidation. For instance, alkyl-substituted pyrimidines can be oxidized to the corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). researchgate.net

The amino group, often present at the C-2 or C-4 position, is a key functional group that can be readily modified. It can act as a nucleophile and participate in condensation reactions. For example, the amino group of 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile has been condensed with various chloromethyl-substituted heterocycles to synthesize new derivatives. nih.gov Furthermore, the amino group can be displaced by other functional groups, such as a chloro group, via diazotization followed by a Sandmeyer-type reaction. tandfonline.com The introduction of an amino group generally increases the electron density of the pyrimidine ring, which can influence its reactivity in subsequent reactions. scispace.com Studies have also been conducted on the synthesis of pyrimidine derivatives with modified amino acid and peptide side chains. researchgate.net

Formation of Fused Heterocyclic Systems (e.g., Pyrimidopyrimidines, Thiazines) from Pyrimidine-5-carbonitrile Precursors

Pyrimidine-5-carbonitrile derivatives are valuable precursors for the synthesis of a diverse array of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Pyrimidopyrimidines: The synthesis of pyrimido[4,5-d]pyrimidines is a well-established area of research. One common approach involves the multicomponent reaction of a 6-aminopyrimidine derivative, an aldehyde, and another nucleophile. rsc.org For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aromatic aldehydes and primary amines can yield tetrahydropyrimido[4,5-d]pyrimidine-triones. rsc.org Another strategy involves the cyclization of appropriately substituted pyrimidine-5-carbonitriles. The reaction of 4-amino-2-substituted-pyrimidine-5-carbonitrile with various electrophiles can lead to the formation of the second pyrimidine ring. rsc.org

Thiazines: The nitrile group can also be a key synthon in the formation of fused thiazine (B8601807) rings. While specific examples starting directly from this compound are less common in the provided search results, the general reactivity patterns suggest that the nitrile could react with sulfur-containing reagents to construct the thiazine ring.

The following table summarizes some examples of fused heterocyclic systems synthesized from pyrimidine-5-carbonitrile precursors.

Starting Pyrimidine DerivativeReagentsFused Heterocyclic ProductReference
6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrileVarious reagentsPyrimido[4,5-d]pyrimidines tandfonline.comresearcher.life
2-(Ethoxymethylene)malononitrileGuanidine/Amidines, Ketones/Aldehydes2,2,7-Trisubstituted-2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones rsc.org
6-Amino-1,3-dialkyl-pyrimidine-2,4(1H,3H)-dioneAryl aldehydes, Urea/ThioureaTetrahydropyrimido[4,5-d]pyrimidine-diones rsc.org
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dioneAromatic amines, Formaldehyde/Aromatic aldehydesPyrimido[4,5-d]pyrimidin-2,4-dione systems researchgate.net

Oxidation and Reduction Pathways of Pyrimidine-5-carbonitrile Derivatives

The pyrimidine ring and its substituents in this compound derivatives can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

Oxidation: The pyrimidine ring itself is generally resistant to oxidation due to its electron-deficient nature. However, substituents on the ring can be oxidized. As mentioned earlier, alkyl groups, such as the methyl group at C-4, can be oxidized to carboxylic acids using oxidizing agents like KMnO4. researchgate.net In some cases, oxidation can lead to ring-opened products or the formation of diols and epoxides, depending on the substrate and reaction conditions. researchgate.net The oxidation of a methylthio group at the C-2 position to a sulfone has been reported as a key step in a synthetic sequence, which then allows for its displacement by a cyanide group. arkat-usa.org

Reduction: The pyrimidine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts like platinum, palladium, rhodium, or nickel can lead to the formation of dihydropyrimidines or tetrahydropyrimidines. researchgate.netumich.edu The reduction typically involves the addition of hydrogen across the C5-C6 double bond. umich.edu Sodium borohydride has also been used to reduce pyrimidines to their tetrahydro derivatives. researchgate.net The general mechanism for the reduction involves a hydride transfer to the C-5 position, followed by protonation at the C-6 position. umich.edu

The following table provides a summary of oxidation and reduction reactions of pyrimidine derivatives.

Reaction TypeSubstrateReagents/ConditionsProduct(s)Reference
OxidationAlkyl substituted pyrimidineKMnO4Carboxylic acid researchgate.net
OxidationAlkyl substituted pyrimidineBacterial strainsRing oxidation at C-2 and C-4 researchgate.net
OxidationAlkyl substituted pyrimidineDimethyldioxiraneDiols and epoxides researchgate.net
ReductionOrotateH2, Platinum catalystDihydroorotate umich.edu
ReductionPyrimidineBorohydrideTetrahydro-pyrimidine derivatives researchgate.net

Biological Activities and Mechanistic Investigations of 4 Methylpyrimidine 5 Carbonitrile Derivatives

Research on Anticancer and Antiproliferative Activities

Derivatives of 4-methylpyrimidine-5-carbonitrile have emerged as a significant scaffold in the development of novel anticancer agents. Researchers have synthesized and evaluated numerous analogues, demonstrating a broad spectrum of antiproliferative activities across various cancer cell lines. These investigations have focused on understanding their cytotoxic effects, elucidating their mechanisms of action, and establishing structure-activity relationships to optimize their therapeutic potential.

In Vitro Cytotoxicity and Growth Inhibition Studies against Various Cancer Cell Lines

The anticancer potential of this compound derivatives has been extensively evaluated through in vitro studies against a panel of human cancer cell lines. These compounds have demonstrated significant cytotoxic and growth-inhibitory effects, often with IC50 values in the micromolar to nanomolar range.

For instance, certain 2,5,6-trisubstituted cyanopyrimidine analogs showed potent anti-proliferative efficacy against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with GI50 values of 0.64 µM and 0.79 µM, respectively nih.gov. Similarly, a series of pyrimidine-benzene sulfonamide derivatives exhibited good anticancer activity in vitro toward HeLa cell lines, with one compound showing an IC50 of 0.039 µM nih.gov.

Further studies on pyrimidine-5-carbonitrile derivatives revealed potent activities against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines rsc.org. One particular derivative, compound 10b, displayed excellent IC50 values of 3.56 µM (HepG2), 5.85 µM (A549), and 7.68 µM (MCF-7) rsc.org. Another study highlighted compound 11b, which was 4.5 to 8.4 times more active than the standard drug erlotinib (B232) against HCT-116, HepG-2, MCF-7, and A549 cells, with IC50 values of 3.37, 3.04, 4.14, and 2.4 μM, respectively rsc.org.

Morpholinopyrimidine-5-carbonitrile derivatives have also been investigated, with compounds 12b and 12d showing remarkable cytotoxicity against the leukemia SR cell line, with IC50 values of 0.10 ± 0.01 μM and 0.09 ± 0.01 μM, respectively nih.gov. Additionally, a novel thiazole-chalcone/sulfonamide hybrid, compound 7, demonstrated potent activity against HT-29 colon cancer cells with an IC50 of 0.98 μM, while showing low toxicity to normal WI-38 cells researchgate.net.

In Vitro Cytotoxicity of this compound Derivatives
Derivative TypeCompoundCancer Cell LineIC50/GI50 Value (µM)Reference
Cyanopyrimidine hybrid3bMCF-7 (Breast)0.098 ± 0.003 nih.gov
Cyanopyrimidine hybrid5bA549 (Lung)0.089 ± 0.001 nih.gov
Cyanopyrimidine hybrid5dHepG2 (Liver)0.076 ± 0.002 nih.gov
Morpholinopyrimidine-5-carbonitrile12bSR (Leukemia)0.10 ± 0.01 nih.gov
Morpholinopyrimidine-5-carbonitrile12dSR (Leukemia)0.09 ± 0.01 nih.gov
Pyrimidine-5-carbonitrile10bHepG2 (Liver)3.56 rsc.org
Pyrimidine-5-carbonitrile10bA549 (Lung)5.85 rsc.org
Pyrimidine-5-carbonitrile11bHCT-116 (Colorectal)3.37 rsc.org
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile7fK562 (Leukemia)Most Active nih.gov
Thiazole-chalcone/sulfonamide hybrid7HT-29 (Colon)0.98 researchgate.net

Exploration of Proposed Mechanisms of Action (e.g., Enzyme Inhibition, Apoptosis Induction)

The anticancer effects of this compound derivatives are attributed to several mechanisms of action, primarily involving enzyme inhibition and the induction of apoptosis.

Enzyme Inhibition: A significant number of these derivatives function by inhibiting key enzymes involved in cancer cell proliferation and survival.

Cyclooxygenase-2 (COX-2) Inhibition: Several pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors nih.gov. COX-2 is often overexpressed in various cancers and contributes to carcinogenesis. Compounds 3b, 5b, and 5d, for instance, showed COX-2 inhibition activity nearly equal to the standard drug Celecoxib nih.gov.

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a crucial target in cancer therapy. New series of pyrimidine-5-carbonitrile derivatives have been designed as EGFR tyrosine kinase inhibitors rsc.orgrsc.org. Compound 10b emerged as a potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM rsc.org. Another compound, 11b, was highly active against both wild-type EGFR (EGFRWT) and mutant EGFRT790M, with IC50 values of 0.09 and 4.03 μM, respectively rsc.org.

PI3K/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is critical for cell survival and proliferation and is often dysregulated in cancer nih.govnih.govsemanticscholar.org. Certain morpholinopyrimidine-5-carbonitriles were designed as dual PI3K/mTOR inhibitors nih.gov. Compounds 12b and 12d exhibited significant inhibitory effects on PI3Kα, PI3Kβ, and PI3Kδ nih.gov. Similarly, compound 7f was found to be a multi-acting inhibitor on the PI3K/AKT axis nih.govsemanticscholar.org.

Tubulin Polymerization Inhibition: One study reported a novel hybrid compound that acts as a dual inhibitor of tubulin polymerization and carbonic anhydrase IX (CA IX) researchgate.net. This compound inhibited tubulin polymerization with an IC50 of 2.72 μM, disrupting microtubule formation, which is essential for cell division researchgate.net.

Apoptosis Induction and Cell Cycle Arrest: A common mechanism for the anticancer activity of these derivatives is the induction of programmed cell death (apoptosis) and interference with the cell cycle.

Flow cytometry analyses have shown that potent derivatives can arrest the cell cycle at specific phases. For example, some compounds cause cell cycle arrest at the G2/M phase, while others halt progression at the S-phase or sub-G1 phase nih.govrsc.orgrsc.orgnih.govnih.gov.

The induction of apoptosis is a key outcome. One compound was found to increase the proportion of early and late apoptotic cells in MCF-7 cells by approximately 13- and 60-fold, respectively, compared to control cells nih.gov. This is often confirmed by Annexin V-FITC/PI double staining assays nih.gov. The apoptotic effects can be mediated by the upregulation of pro-apoptotic proteins like p53 and Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, such as caspase-3 and caspase-9 rsc.orgresearchgate.net.

Structure-Activity Relationship (SAR) Studies for Antineoplastic Potency Enhancement

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have revealed that modifications at various positions of the pyrimidine (B1678525) ring significantly influence their biological activity.

For example, in a series of 6-morpholinopyrimidine-5-carbonitrile derivatives, it was found that the insertion of a heterocyclic moiety at position 2 enhanced the anticancer activity nih.gov. The conversion of a thiomethyl group to a hydrazinyl moiety, however, led to a decrease in activity nih.gov. The most potent compounds in this series were Schiff base analogs, indicating the importance of this functional group for cytotoxicity nih.gov.

In another study focusing on pyrimidine-benzene sulfonamide derivatives, the nature and position of substituents on the benzene sulfonamide moiety were critical nih.gov. Derivatives with a sulfonamide phenyl group at the C-2 position of the pyrimidine ring showed potent COX-2 inhibitory and anticancer activities nih.gov.

The design of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates was based on structural optimization, where substitutions at the second position were explored to enhance antiproliferative effects against breast cancer cell lines mdpi.com. These SAR insights are instrumental in the rational design of new derivatives with improved efficacy and selectivity.

Assessment of Antimicrobial Properties (Antibacterial and Antifungal)

In addition to their anticancer properties, pyrimidine-5-carbonitrile derivatives have been investigated for their potential as antimicrobial agents. The pyrimidine core is a key component in many compounds with a broad spectrum of biological activities, including antibacterial and antifungal effects niscpr.res.in.

Determination of Activity Spectrum against Pathogenic Microorganisms

Several studies have synthesized and evaluated pyrimidine derivatives against various pathogenic bacteria and fungi. A study on 4,5-dihydropyrimidine-5-carbonitrile derivatives reported the synthesis of compounds with notable antimicrobial actions nih.gov. One derivative, 6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile, emerged as a lead compound with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against both bacterial and fungal strains nih.gov.

Novel 4-methylthienopyrimidines have also been synthesized and screened for their antimicrobial properties. Benzyl amides of 4,5-dimethylthienopyrimidines were found to be the most active, particularly against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Pseudomonas aeruginosa japsonline.comjapsonline.com. Furthermore, various pyrimidine derivatives have shown activity against phytopathogenic fungi that affect crops, such as Botrytis cinerea, Phomopsis sp., Phytophthora infestans, and Pyricularia oryzae mdpi.comfrontiersin.orgfrontiersin.org.

Antimicrobial Activity of Pyrimidine-5-carbonitrile Derivatives
Derivative TypePathogenActivity/MeasurementReference
4,5-dihydropyrimidine-5-carbonitrileBacterial and Fungal StrainsMIC = 12.5 µg/mL nih.gov
4-methylthienopyrimidine (benzyl amide)Bacillus subtilisActive japsonline.comjapsonline.com
4-methylthienopyrimidine (benzyl amide)Pseudomonas aeruginosaActive japsonline.comjapsonline.com
Pyrimidine containing amide moietyPhomopsis sp.EC50 = 10.5 µg/mL frontiersin.org
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidineBotrytis cinereaSignificant Activity frontiersin.org

Investigation of Antimicrobial Action Mechanisms

The mechanisms underlying the antimicrobial activity of pyrimidine derivatives are varied. Some derivatives, particularly those incorporating a sulfonamide moiety, are known to interfere with folic acid metabolism in bacteria. They act as competitive inhibitors of p-aminobenzoic acid (PABA), which in turn led to the development of dihydrofolate reductase (DHFR) inhibitors researchgate.net. DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a necessary cofactor for nucleotide synthesis.

Another proposed mechanism involves the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for protein synthesis in bacterial cells japsonline.comjapsonline.com. Blocking this enzyme can lead to bacterial cell death or render the bacteria more susceptible to antibiotics. Docking studies have shown that certain thieno[2,3-d]pyrimidine derivatives bind effectively to the active site of TrmD isolated from P. aeruginosa, supporting this mechanism of action japsonline.comjapsonline.com.

Studies on Anti-inflammatory Effects

Derivatives of pyrimidine-5-carbonitrile have been the subject of numerous studies to evaluate their anti-inflammatory potential. A common method for this evaluation is the carrageenan-induced rat paw edema model, a standard in vivo test for acute inflammation.

In one study, novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives were synthesized and tested. Two compounds from this series demonstrated significant anti-inflammatory activity, with inflammation inhibition rates of 87% and 74% after three hours, respectively. These results were comparable or superior to the standard drugs celecoxib (52% inhibition) and ibuprofen (78% inhibition) under the same conditions rsc.org.

Another investigation focused on 4,5-dihydropyrimidine-5-carbonitrile derivatives. Among thirteen new compounds, 6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile was identified as a lead compound, exhibiting a 71.14% inhibition of edema in the rat paw model nih.govresearchgate.net.

The mechanism underlying the anti-inflammatory effects of these derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a crucial role in the inflammatory cascade researchgate.net. Several pyrimidine-based compounds, such as tofacitinib and proquazone, have been successfully developed and are in clinical use as anti-inflammatory drugs rsc.org.

Enzyme Inhibition Assays (e.g., Kinases, Adenosine Receptors, COX-2)

The therapeutic effects of this compound derivatives frequently stem from their ability to inhibit specific enzymes. Extensive research has been conducted to quantify their inhibitory activity against various enzyme targets.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. Pyrimidine-5-carbonitrile derivatives have shown promise as kinase inhibitors.

PI3K/mTOR Inhibition: A series of novel morpholinopyrimidine-5-carbonitriles were designed as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key components of a signaling pathway often activated in cancer. nih.gov Two compounds, 12b and 12d, demonstrated significant inhibitory activity against PI3Kα, PI3Kβ, PI3Kδ, and mTOR. nih.gov

EGFR Inhibition: Another class of pyrimidine-5-carbonitrile derivatives was developed as inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. One compound, in particular, emerged as a potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM, comparable to the reference drug erlotinib (IC50 = 2.83 ± 0.05 nM). rsc.org

Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives against Kinases
CompoundTarget EnzymeIC50 (µM)Source
12bPI3Kα0.17 ± 0.01 nih.gov
12bPI3Kβ0.13 ± 0.01 nih.gov
12bPI3Kδ0.76 ± 0.04 nih.gov
12bmTOR0.83 ± 0.05 nih.gov
7fPI3Kδ6.99 ± 0.36 nih.gov
7fPI3Kγ4.01 ± 0.55 nih.gov
7fAKT-13.36 ± 0.17 nih.gov
10b (analogue)EGFR0.00829 ± 0.00004 rsc.org

Adenosine Receptor Antagonism

Adenosine receptors, which are G-protein coupled receptors, are involved in various physiological processes and are targets for conditions like Parkinson's disease. nih.gov Research has led to the discovery of thieno[3,2-d]pyrimidine derivatives as potent and selective antagonists of the adenosine A2A receptor. manchester.ac.ukmanchester.ac.uk These compounds demonstrated high selectivity against other adenosine receptor subtypes (A1, A2B, and A3) and showed promising in vivo activity in models relevant to Parkinson's disease. manchester.ac.uk

COX-2 Inhibition

The selective inhibition of COX-2 over COX-1 is a key goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects. Many pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.govmdpi.com

Two series of cyanopyrimidine hybrids bearing either benzoazole or sulphonamide phenyl moieties were synthesized and showed potent COX-2 inhibitory activity. nih.govnih.gov Compounds 3b, 5b, and 5d were identified as the most active, with IC50 values nearly equal to the selective COX-2 inhibitor Celecoxib and significantly more potent than Nimesulide. researchgate.netnih.gov Similarly, another study on pyrimidine-5-carbonitrile hybrids with 1,3,4-oxadiazole and coumarin scaffolds also identified compounds with high potency and selectivity for COX-2, with IC50 values as low as 0.041 µM and selectivity indices exceeding 300. researchgate.net

Inhibitory Activity and Selectivity of Pyrimidine-5-carbonitrile Derivatives against COX Enzymes
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1/COX-2)Source
3b-0.20 ± 0.01- nih.gov
5b-0.18 ± 0.01- nih.gov
5d-0.16 ± 0.01- nih.gov
Celecoxib (Reference)-0.17 ± 0.01- nih.gov
Nimesulide (Reference)-1.68 ± 0.22- nih.gov
Compound 10c (analogue)12.860.041313.65 researchgate.net
Compound 16 (analogue)12.880.040321.95 researchgate.net

Ligand-Receptor Interaction Research

To understand the molecular basis for the observed enzyme inhibition, researchers employ computational modeling and site-directed mutagenesis to study ligand-receptor interactions.

Molecular docking studies have provided insights into how pyrimidine-5-carbonitrile derivatives bind to the active sites of their target enzymes. For COX-2 inhibitors, docking investigations revealed that these compounds fit well within the enzyme's active site. Specific interactions, such as hydrogen bonds between an acetyl moiety on the compound and the guanido side chain of Arg514 in the COX-2 active site, were shown to contribute to higher anti-inflammatory activity rsc.org.

In the context of EGFR inhibitors, docking studies were performed to investigate the binding patterns of the most active derivatives within the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17) rsc.org. Similarly, for a series of 4-aryl-5-cyanopyrimidine ligands targeting the metabotropic glutamate receptor 5 (mGlu5), computational modeling combined with site-directed mutagenesis identified key amino acid residues (P654, Y658, T780, W784, S808, and A809) as crucial determinants for ligand affinity nih.gov. These studies help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.

Other Investigated Biological and Pharmacological Applications

Beyond anti-inflammatory and specific enzyme inhibitory roles, the this compound scaffold has been explored for other therapeutic applications.

The most prominent of these is anticancer activity. Many derivatives designed as kinase or COX-2 inhibitors have also been evaluated for their ability to inhibit the growth of various human tumor cell lines.

Derivatives have shown potent cytotoxic activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), breast cancer (MCF-7), and leukemia (K562) cell lines rsc.orgnih.govnih.gov.

For instance, one EGFR inhibitor demonstrated excellent activity against HepG2, A549, and MCF-7 cell lines with IC50 values of 3.56, 5.85, and 7.68 µM, respectively rsc.org.

Another compound, 7f, was particularly active against the K562 leukemia cell line and was found to induce apoptosis and cause cell cycle arrest nih.gov.

In addition to anticancer effects, some derivatives have been investigated for antimicrobial properties. The lead anti-inflammatory compound 6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile also displayed notable antibacterial and antifungal activity, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against tested strains nih.gov.

Computational Chemistry and in Silico Analysis of 4 Methylpyrimidine 5 Carbonitrile Systems

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target. For derivatives of the pyrimidine-5-carbonitrile scaffold, molecular docking studies have been pivotal in identifying and optimizing interactions with various biological targets, particularly protein kinases and enzymes implicated in cancer and inflammation. nih.govnih.govnih.gov

Research has shown that pyrimidine-5-carbonitrile derivatives are promising inhibitors of several key proteins. For instance, they have been extensively studied as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth. nih.govresearch-nexus.netresearchgate.net Docking studies have successfully predicted the binding modes of these compounds within the ATP-binding site of VEGFR-2 (PDB ID: 1YWN, 4ASD), showing interactions comparable to established inhibitors like Sorafenib. nih.govresearch-nexus.netresearchgate.net

Similarly, these compounds have been evaluated as inhibitors for Cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer, and Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in tumors. nih.govnih.govresearchgate.netrsc.org Docking simulations against EGFR (PDB ID: 1M17) and Thymidylate Synthase (PDB ID: 6QXG) have helped to rationalize the observed biological activities and guide the synthesis of more potent derivatives. nih.govresearchgate.net The interactions typically involve hydrogen bonds with key amino acid residues in the active site, such as Met769 in EGFR, and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov

Derivative ClassProtein TargetPDB IDKey Interactions/FindingsBinding Energy (kcal/mol)
Pyrimidine-5-carbonitrile derivativesVEGFR-21YWN, 4ASDBinding modes similar to sorafenib; interactions in the ATP-binding site. nih.govresearchgate.netNot specified
Thiopyrimidine-5-carbonitrile derivativesThymidylate Synthase (TS)6QXGHydrogen bonds between the cyano group and Arg-50. researchgate.net-88.52 (for compound 6b)
Pyrimidine-5-carbonitrile derivativesEGFR (Wild Type)1M17Hydrogen bonds with Met769. nih.govNot specified
Pyrimidine (B1678525) derivativesCyclin-Dependent Kinase 2 (CDK2)1HCKHydrogen bonds with THR 165, GLU 12, LYS 33. nih.gov-7.9 to -7.4
Cyanopyrimidine hybridsCOX-2Not specifiedBinding modes comparable to Celecoxib. nih.govNot specified

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. physchemres.orgiiste.orgdergipark.org.tr These methods provide detailed information on parameters like the distribution of electron density, the energies of molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and molecular electrostatic potential (MEP). physchemres.orgjchemrev.comjchemrev.com

For pyrimidine derivatives, DFT calculations have been used to understand their structural and electronic properties. nih.govresearchgate.net The HOMO and LUMO energies are particularly important as they indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. osti.govscirp.org

Molecular electrostatic potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. dergipark.org.tr These maps are invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, which are critical for ligand-protein binding. dergipark.org.tr For pyrimidine systems, the nitrogen atoms of the pyrimidine ring and the oxygen or sulfur atoms of substituents are often identified as regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond donation. dergipark.org.tr

Compound ClassCalculation MethodCalculated PropertyFinding/Value
Triazolo-pyrimidine derivativesDFT (B3LYP/6-311+G(d,p))Thermodynamic StabilityIdentified thermodynamically more stable isomers based on Gibbs free energy differences (3.6-13.6 kcal/mol). jchemrev.comjchemrev.com
4,6-Bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-oneDFTHOMO-LUMO Gap (ΔE)No significant change observed in different solvents. physchemres.org
2-amino-4-methoxy-6-methylpyrimidineDFT (6-311++G**)HOMO-LUMO EnergiesCalculations show that charge transfer occurs within the molecule. nih.gov
Quinoline (related N-heterocycle)DFTHOMO-LUMO Gap (ΔE)-4.83 eV, indicating potential for charge transfer interaction and bioactivity. scirp.org
Pyrimidine derivatives on Graphene OxideDFTMolecular Electrostatic Potential (MEP)Negative potential (red) associated with electrophilic reactivity; positive (blue) with nucleophilic reactivity. dergipark.org.tr

In Silico Prediction of Pharmacological Profiles and ADME/Tox Properties

The process of drug discovery and development heavily relies on the early assessment of a compound's pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), and its potential toxicity (Tox). In silico ADME/Tox prediction tools have become indispensable for filtering large libraries of compounds and prioritizing candidates with favorable drug-like properties. nih.govsci-hub.sejapsonline.com

For pyrimidine-5-carbonitrile derivatives, computational models are frequently used to predict properties based on Lipinski's Rule of Five, which assesses oral bioavailability. nih.govjapsonline.com These predictions evaluate parameters such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. japsonline.com Studies on various pyrimidine-5-carbonitrile series have shown that many derivatives possess good predicted oral bioavailability and strong gastrointestinal (GIT) absorption. nih.govresearchgate.net

Furthermore, toxicity predictions are crucial for identifying potential liabilities early on. These can include predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other adverse effects. For several series of pyrimidine-5-carbonitrile compounds, in silico studies have predicted a lack of blood-brain barrier (BBB) permeability and low potential for drug-drug interactions, which are desirable characteristics for many therapeutic applications. nih.govresearchgate.net

Compound ClassADME/Tox ParameterPrediction/FindingSoftware/Method
Cyanopyrimidine hybridsGIT AbsorptionPredicted to have strong GIT absorption. nih.govresearchgate.netNot specified
Cyanopyrimidine hybridsBlood-Brain Barrier (BBB) PermeabilityPredicted to be non-permeable. nih.govresearchgate.netNot specified
Cyanopyrimidine hybridsOral BioavailabilityPredicted to be good. nih.govresearchgate.netNot specified
Pyrimidine-5-carbonitrile derivativesPlasma Protein BindingSome compounds showed no binding, while others did. nih.govNot specified
Benzimidazole derivatives (for comparison)Toxicity & BioavailabilityPotential as chemotherapeutic agents predicted; BBB crossing and GI absorption defined. mdpi.comIn silico methods

Computational Elucidation of Reaction Mechanisms and Regioselectivity

Computational chemistry provides deep insights into the mechanisms of chemical reactions, allowing for the study of transition states, reaction intermediates, and activation energies. This is particularly valuable for understanding and predicting the regioselectivity of reactions, where a reactant can potentially react at multiple sites. DFT calculations are a primary tool for these investigations. researchgate.netraco.catnih.gov

For pyrimidine systems, nucleophilic substitution reactions are common, and the regioselectivity—whether the reaction occurs at the C-2, C-4, or C-6 position—is a critical aspect. Computational studies on halopyrimidines have shown that nucleophilic attack is highly regioselective, generally favoring the C-4 position over the C-2 position. researchgate.net This preference can be explained by analyzing the stability of the reaction intermediates and the activation barriers for each possible pathway.

DFT studies have also been used to investigate the equilibrium geometry of novel fused pyrazoles and pyrimidines synthesized from pyrimidine precursors. raco.cat By calculating the total energy, HOMO-LUMO energies, and Mulliken atomic charges, researchers can rationalize the observed product distribution and confirm the regioselective nature of the synthesis. raco.cat For example, in reactions of dichloropropynylborane with dienes, DFT calculations have explained the experimentally observed "meta" regioselectivity by showing the higher stability of the corresponding transition structures. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of a molecule is essential for comprehending its biological function. Conformational analysis aims to identify the stable, low-energy conformations of a molecule, while molecular dynamics (MD) simulations provide a time-resolved view of its movements and interactions with its environment, such as a protein binding pocket or a lipid membrane. youtube.comrsc.org

For pyrimidine-5-carbonitrile derivatives, conformational analysis has been used to design rigid analogs that lock the molecule into a bioactive conformation, potentially improving potency. acs.org By exploring the conformational space, researchers can identify structures that are pre-organized for binding to a specific target, reducing the entropic penalty upon binding.

Molecular dynamics simulations have been instrumental in validating the stability of docking poses. Following a molecular docking study, an MD simulation can be run on the predicted ligand-protein complex. If the key interactions observed in the docking pose are maintained throughout the simulation (e.g., for 100 ns), it provides strong evidence for the stability of the binding mode. nih.govresearch-nexus.net Such simulations have been performed for pyrimidine-5-carbonitrile derivatives in complex with VEGFR-2, confirming the stability of the compound within the active site and supporting its potential as a therapeutic agent. nih.govresearch-nexus.netaminer.cn

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Influence of Substituent Variations on Biological Activities

The biological activity of the 4-methylpyrimidine-5-carbonitrile core is exquisitely sensitive to the nature and position of various substituents. Medicinal chemists have systematically explored these variations to optimize potency and selectivity against numerous molecular targets, including protein kinases like EGFR, PI3K, mTOR, and VEGFR-2, as well as enzymes such as COX-2. nih.govrsc.orgnih.govnih.govrsc.orgekb.egnih.govsemanticscholar.orgfrontiersin.org

Research into dual epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) inhibitors has revealed critical SAR insights. For instance, in one series of derivatives, the introduction of a p-tolyl group at the C2 position and a 4-chlorophenyl group at the C6 position resulted in compounds with significant antiproliferative activity. nih.gov Another study highlighted that substituting a nitro group with a methyl group on an attached phenyl ring could reduce activity, demonstrating the delicate electronic balance required for optimal function. nih.gov The development of EGFR inhibitors showed that specific substitutions, such as in compound 10b , led to excellent activity against multiple cancer cell lines, including HepG2, A549, and MCF-7, with IC₅₀ values of 3.56, 5.85, and 7.68 μM, respectively. rsc.org

In the context of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibition, substitutions on the pyrimidine (B1678525) scaffold have yielded potent dual inhibitors. nih.gov The introduction of a morpholino group is considered a key pharmacophore. frontiersin.org Further modifications, particularly at the C2 position, have shown that incorporating heterocyclic systems like pyrazolo groups or Schiff bases can significantly enhance anticancer efficacy. Specifically, Schiff base derivatives 12b and 12d demonstrated exceptional activity against the leukemia SR cell line, with IC₅₀ values of 0.10 and 0.09 μM, respectively. nih.gov Another study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives found that when the substituent was a pyrimidine, an electron-withdrawing group in the 4-position increased inhibitory activity against PI3Kα. frontiersin.org

The following interactive table summarizes key research findings on how different substituents on the pyrimidine-5-carbonitrile scaffold influence biological activity.

Strategic Scaffold Modifications and Bioisosteric Replacements for Enhanced Potency

Beyond simple substituent variations, medicinal chemists employ more profound structural changes such as scaffold modification and bioisosteric replacement to enhance potency, improve pharmacokinetic properties, and explore novel chemical space. researchgate.net Scaffold hopping involves replacing the central core of a molecule with a different chemical framework that maintains the essential spatial arrangement of functional groups. researchgate.net Bioisosterism, a related concept, involves substituting a functional group with another that has similar physical or chemical properties, leading to a comparable biological response. researchgate.net

The pyrimidine-5-carbonitrile framework itself has been introduced as a new core structure to improve the properties of known inhibitors. In the development of PI3K inhibitors, researchers replaced a previous scaffold with a 2,4-dimorpholinopyrimidine-5-carbonitrile core, which led to the discovery of potent and orally bioavailable candidates like compound 17p . frontiersin.org This strategic shift demonstrates the value of the pyrimidine-5-carbonitrile motif as a central building block.

Further examples of scaffold modification include the integration of additional heterocyclic rings. In the pursuit of dual PI3K/mTOR inhibitors, the core 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile was modified by cyclizing various moieties at the C2-hydrazinyl position. nih.gov This led to the creation of novel pyrazolo-, pyrrolidino-, and isoindolino-pyrimidine hybrids, effectively altering the scaffold to probe interactions within the target's binding site. nih.gov Similarly, in the design of COX-2 inhibitors, the pyrimidine-5-carbonitrile scaffold was appended with benzo[d]imidazole, benzo[d]oxazole, and benzo[d]thiazole heterocycles to create hybrid molecules with potent inhibitory activity. nih.gov

The following table provides examples of strategic scaffold modifications and bioisosteric replacements involving the pyrimidine-5-carbonitrile core.

Rational Design of Targeted Derivatives for Specific Biological Pathways and Molecular Targets

The development of this compound derivatives is often guided by rational design principles, utilizing structural knowledge of the biological target to create molecules with high affinity and specificity. This approach involves identifying key pharmacophoric features of known inhibitors and incorporating them into the pyrimidine-5-carbonitrile framework. nih.govnih.govresearchgate.net

Targeting EGFR, COX-2, and VEGFR-2: The pyrimidine-5-carbonitrile scaffold has been successfully employed to design dual inhibitors of EGFR and COX-2, two important targets in cancer therapy. nih.gov The design strategy involves creating hybrid molecules that can fit into the active sites of both enzymes. Molecular docking and 3D pharmacophore mapping have been instrumental in this process, revealing that potent derivatives share key structural features with known EGFR inhibitors like erlotinib (B232) and COX-2 inhibitors like celecoxib. rsc.orgnih.gov Similarly, for vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, derivatives were designed based on the four common features of known VEGFR-2 inhibitors: a heterocyclic head, a spacer, a hydrogen bonding moiety, and a hydrophobic tail. nih.gov The pyrimidine-5-carbonitrile core served as the heterocyclic head, designed to occupy the ATP binding region of the kinase. nih.gov

Targeting the PI3K/mTOR Pathway: The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a prime target for drug development. nih.gov Researchers have designed morpholinopyrimidine-5-carbonitriles as dual PI3K/mTOR inhibitors by incorporating essential pharmacophoric features of known inhibitors into a hybrid model. nih.gov The morpholino group, in particular, is a crucial element for PI3K inhibition. nih.govfrontiersin.org In a separate study, a pharmacophore-based design approach led to novel 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives. Docking studies confirmed that potent compounds formed key hydrogen bond interactions with critical residues like Val851, Asp933, and Lys802 in the PI3Kα active site, validating the design concept. frontiersin.org

The following table summarizes the rational design strategies for targeted derivatives of this compound.

Patent Landscape and Commercial Research Implications of Pyrimidine 5 Carbonitrile Chemistry

Analysis of Patent Applications and Intellectual Property for Pyrimidine-5-carbonitrile Compounds

The intellectual property landscape for pyrimidine-5-carbonitrile derivatives is characterized by a strong focus on their application as pharmacologically active agents. Analysis of patent filings reveals a concentration of research in developing inhibitors for key biological targets implicated in a range of diseases, most notably cancer.

Patents have been granted for processes to manufacture pyrimidine (B1678525) derivatives, highlighting their importance as intermediates. For instance, a process for creating pyrimidine compounds, where a cyano group (-CN) is a key substituent, is protected, noting their utility as intermediates for substances that inhibit endothelin receptors, which are valuable for treating circulatory disorders like hypertension. google.comgoogle.com

A significant area of patent activity involves pyrimidine derivatives as inhibitors of Ephrin (Eph) receptors, such as EphB4 and EphA2, which are linked to cancer progression. google.com Another key patent, titled "pyrimidine derivative," underscores the long-standing interest in this chemical class, with filings dating back to the early 1990s. allegropat.com These patents typically claim novel substituted pyrimidine compounds, their methods of synthesis, and their use in treating proliferative diseases.

The following table summarizes representative patents, illustrating the focus of intellectual property in this area:

Patent NumberTitleAssignee/Applicant(s)Key Application/Innovation
EP0841326B1 / US5883254AProcess for the preparation of pyrimidine derivativesNot specified in abstractA process for manufacturing pyrimidine-5-carbonitriles as valuable intermediates for pharmaceutically active substances, particularly endothelin receptor inhibitors. google.comgoogle.com
WO2009010789A3Pyrimidine derivativesNot specified in abstractCompounds that are inhibitors of EphB4 or EphA2, intended for use in pharmaceutical compositions for treating conditions such as cancer. google.com
JP2648897Pyrimidine derivativeShionogi & Co., Ltd.A patent for a specific pyrimidine derivative, indicating commercial interest and protection of a novel chemical entity. allegropat.com

This intense patent activity underscores the perceived commercial value of pyrimidine-5-carbonitrile compounds and delineates the competitive landscape for companies operating in the pharmaceutical sector.

Commercial Research and Development Trends in Pharmaceutical and Agrochemical Sectors

Commercial and academic research into pyrimidine-5-carbonitrile derivatives is overwhelmingly concentrated in the pharmaceutical sector, with a particular emphasis on oncology. The agrochemical sector also utilizes pyrimidine structures, although specific research on 4-methylpyrimidine-5-carbonitrile in this area is less prominent in publicly available research.

Pharmaceutical Sector:

The primary driver of R&D in this area is the quest for new anticancer agents. gsconlinepress.comekb.egias.ac.in Researchers have successfully designed and synthesized numerous pyrimidine-5-carbonitrile derivatives that exhibit potent cytotoxic activity against a wide array of cancer cell lines. gsconlinepress.comrsc.orgrsc.org A key trend is the development of compounds that function as kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) is a major target, with several series of pyrimidine-5-carbonitriles designed as ATP-mimicking inhibitors of EGFR tyrosine kinase. gsconlinepress.comrsc.org Some of these compounds have shown greater antiproliferative activity than existing drugs like erlotinib (B232). rsc.org

Another significant trend is the development of dual-target inhibitors, particularly those that inhibit both EGFR and Cyclooxygenase-2 (COX-2). nih.govrsc.org Both pathways are crucial in cancer cell proliferation, inflammation, and angiogenesis. nih.govnih.gov Compounds that can modulate both targets are of high commercial interest as they may offer improved efficacy and overcome drug resistance. nih.gov Research has identified specific pyrimidine-5-carbonitrile derivatives that not only show potent inhibition of both EGFR and COX-2 but also induce cancer cell apoptosis and arrest the cell cycle at various phases. rsc.orgnih.govresearchgate.net

The following table details key research findings in the pharmaceutical application of these compounds:

Research FocusKey FindingsTherapeutic Target(s)Reference(s)
Anticancer Activity A new class of pyrimidine-5-carbonitrile compounds was developed as ATP-mimicking EGFR tyrosine kinase inhibitors, with some showing more potent activity against various cancer cell lines than the reference drug erlotinib. gsconlinepress.comrsc.orgEGFR gsconlinepress.comrsc.orgrsc.org
Dual EGFR/COX-2 Inhibition A novel series of pyrimidine-5-carbonitrile derivatives was designed as dual inhibitors of EGFR and COX-2. Two compounds, 4e and 4f, were particularly potent against colon cancer cell lines, inducing apoptosis and cell cycle arrest. nih.govrsc.orgEGFR, COX-2 nih.govrsc.orgnih.govresearchgate.net
COX-2 Inhibition and Anti-inflammatory Pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors, showing promise for treating inflammation-related diseases and certain cancers. nih.govresearchgate.netCOX-2 nih.govresearchgate.net

Agrochemical Sector:

The pyrimidine core is found in various pesticides and plant growth regulators. ias.ac.in The inherent biological activity of this heterocycle makes it a candidate for development in crop protection. However, specific commercial R&D trends focusing explicitly on this compound for agrochemical applications are not as widely documented as in the pharmaceutical space. The general utility of pyrimidines suggests a potential for future exploration in this sector.

Role of this compound as Key Intermediates in Industrial Synthesis

Beyond its direct biological applications, this compound and its close analogs are valuable key intermediates in the large-scale industrial synthesis of other important compounds. ias.ac.in An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product of a chemical reaction.

A prominent example is the role of 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) in the synthesis of Vitamin B1 (Thiamine). acs.orgresearchgate.net Scalable, industrially viable processes have been developed where this compound serves as a crucial common intermediate. acs.orgresearchgate.net These methods are designed to be convenient and efficient for large-scale production.

The synthesis of this key intermediate can be achieved through multiple routes, as summarized below:

Starting MaterialsKey Reaction StepsProductOverall YieldReference(s)
2-Cyanoacetamide (B1669375) and Vilsmeier reagentReaction of 2-cyanoacetamide with Vilsmeier reagent to form an enamine, followed by condensation with acetamidine (B91507). The resulting 4-amino-2-methylpyrimidine-5-carbonitrile is then hydrogenated.4-Amino-5-aminomethyl-2-methylpyrimidine65% acs.orgresearchgate.net
Malononitrile and DMF/dimethyl sulfate (B86663)Malononitrile is treated with an ionic salt prepared from DMF and dimethyl sulfate to give an enamine, which is then reacted with acetamidine hydrochloride without isolation. The resulting intermediate is hydrogenated.4-Amino-5-aminomethyl-2-methylpyrimidine70% acs.orgresearchgate.net
Acetamidine hydrochloride, Malononitrile, FormaldehydeA one-pot reaction in t-butanol at 65-70°C.4-Amino-2-methylpyrimidine-5-carbonitrile92.6% chemicalbook.com

The high yields and suitability for industrial-scale production underscore the importance of 4-amino-2-methylpyrimidine-5-carbonitrile as a building block. Its structural features—a reactive nitrile group and a modifiable pyrimidine core—make it an ideal precursor for constructing more complex molecules like Vitamin B1.

Future Perspectives and Emerging Research Avenues for 4 Methylpyrimidine 5 Carbonitrile

Prospects for Developing Novel Therapeutic Agents

The pyrimidine (B1678525) ring is a cornerstone in the structure of many biologically active compounds, including nucleic acids and various therapeutic drugs. The 4-Methylpyrimidine-5-carbonitrile scaffold is a valuable intermediate in the synthesis of molecules with significant therapeutic potential.

Derivatives of 4-aminopyrimidine-5-carbonitrile (B127032) have been investigated for a range of biological activities. For instance, novel pyrimido[4,5-d]pyrimidines synthesized from pyrimidine-5-carbonitrile precursors have demonstrated potent neuroprotective and antioxidant properties. mdpi.com Specific compounds from this class have also shown a strong ability to inhibit the self-aggregation of Aβ1–42, a peptide implicated in the pathology of Alzheimer's disease. mdpi.com

Furthermore, the pyrimidine-5-carbonitrile framework is integral to the development of kinase inhibitors, which are crucial in oncology. Morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized to act as dual PI3K/mTOR inhibitors, targets in cancer therapy. nih.gov The general class of pyrimidine derivatives has a long history of diverse applications, including bactericidal, fungicidal, analgesic, anti-inflammatory, and antitumor activities. ias.ac.in The 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) variant specifically serves as a key intermediate in the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a precursor to Vitamin B1. researchgate.net These examples underscore the immense potential of the this compound core in generating a new generation of targeted and effective therapeutic agents.

Advancements in Sustainable and Efficient Synthetic Methodologies

The growing emphasis on green chemistry has spurred the development of more sustainable and efficient methods for synthesizing pyrimidine derivatives. Traditional methods often suffered from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous reagents. ias.ac.in Recent advancements have focused on overcoming these limitations.

Significant progress has been made in creating eco-friendly, one-pot syntheses. A notable example is the use of a reusable, bone char-based solid acid catalyst for the synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions. nih.gov This method utilizes waste from the food industry to create a robust catalyst that can be easily recovered and reused multiple times without a significant loss in efficiency. nih.gov Similarly, another simple and rapid eco-friendly method employs ammonium (B1175870) chloride as an inexpensive and readily available catalyst, also under solvent-free conditions, to produce pyrimidine-5-carbonitriles. ias.ac.in

These modern synthetic strategies represent a significant step forward, making the production of this compound and its derivatives more economical and environmentally friendly.

Interactive Table: Comparison of Synthetic Methodologies for Pyrimidine-5-carbonitriles

Method Key Reactants Catalyst / Conditions Yield Key Advantages Reference
Method 1 Aromatic aldehydes, malononitrile, urea/thiourea Bone char-nPrN-SO3H High Eco-friendly, reusable catalyst, solvent-free nih.gov
Method 2 Substituted benzaldehyde, malononitrile, urea/thiourea Ammonium chloride Good Eco-friendly, inexpensive catalyst, solvent-free, short reaction time ias.ac.in
Method 3 Malononitrile, acetamidine (B91507) hydrochloride, DMF, dimethyl sulfate (B86663) In situ ionic salt formation 70% (overall) Scalable, convenient for industrial use researchgate.net
Method 4 Acetamidine hydrochloride, malononitrile, formaldehyde, t-butanol tert-butylhydroperoxide (oxidation step) 92.6% High yield, high purity chemicalbook.com

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

The integration of computational chemistry into drug discovery has revolutionized the process of identifying and optimizing new therapeutic agents. nih.gov These in silico techniques are being applied to the study of this compound and its derivatives to accelerate research and reduce costs.

Computational tools allow for the prediction of pharmacological and physicochemical properties before a compound is ever synthesized. mdpi.comresearchgate.net For example, a comprehensive in silico analysis was conducted on a series of 4-aminopyrimidine-5-carbonitriles to predict their pharmacological profiles, which helped guide the selection of compounds for further biological screening. researchgate.net In another study, software was used to predict suitable physicochemical properties for novel pyrimido[4,5-d]pyrimidines, identifying them as promising candidates for treating pathologies linked to oxidative stress. mdpi.com

These computational approaches encompass a wide range of methods, from structure-based virtual screening of vast chemical libraries to deep learning models that predict ligand properties and activities. nih.gov By simulating how derivatives of this compound might interact with biological targets, researchers can prioritize the most promising candidates for synthesis and testing. This not only streamlines the discovery pipeline but also enables the design of more potent, selective, and drug-like molecules, democratizing the drug discovery process. nih.gov

Exploration of New Applications in Materials Science or Other Interdisciplinary Fields

Beyond its applications in medicine, the unique electronic properties of the pyrimidine-5-carbonitrile core are being explored in the field of materials science. A particularly promising area is in the development of advanced materials for organic electronics.

Specifically, pyrimidine-5-carbonitrile has been successfully used as an acceptor unit in the design of Thermally Activated Delayed Fluorescence (TADF) emitters. rsc.org These materials are critical for the next generation of Organic Light-Emitting Diodes (OLEDs), which are used in displays and lighting. The molecular design combined a 4,6-diphenylpyrimidine-5-carbonitrile acceptor with an ortho-linked donor. rsc.org This specific arrangement was shown to facilitate reverse intersystem crossing, a key process in TADF. The resulting emitter exhibited a significantly shortened delayed fluorescence lifetime and a reduced energy gap between its singlet and triplet states compared to similar molecules. rsc.org

These improved characteristics lead to a high reverse intersystem crossing rate, which is crucial for suppressing efficiency roll-off at high brightness and extending the operational lifetime of OLED devices. rsc.org This research demonstrates a successful strategy for creating highly efficient and stable TADF emitters, opening a new avenue for this compound in the development of high-performance electronic devices.

Identification and Addressing of Key Challenges in Current Research on the Compound

Despite the significant promise of this compound, researchers face several key challenges that must be addressed to fully realize its potential.

A primary challenge lies in the continuous optimization of synthetic routes. While significant progress has been made in developing sustainable and efficient methods, the drive continues for even greener, more cost-effective, and scalable processes that can be readily adopted for industrial-scale production. ias.ac.inresearchgate.netnih.gov Overcoming the use of harsh reagents and minimizing waste remain important goals. ias.ac.in

In the therapeutic arena, a major challenge is translating the potential of the scaffold into clinically successful drugs. This involves extensive medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic profiles of lead compounds derived from this compound. For any given biological target, fine-tuning the substitutions on the pyrimidine ring is necessary to maximize efficacy while minimizing off-target effects.

In materials science, the challenge is to overcome the performance and stability limitations of organic electronic materials. While the use of pyrimidine-5-carbonitrile in TADF emitters is promising, issues such as device lifetime and efficiency under operational stress remain areas of active research. rsc.org Further molecular engineering is needed to enhance the robustness of these materials for commercial applications.

Addressing these challenges will require a multidisciplinary approach, combining innovations in synthetic chemistry, computational modeling, pharmacology, and materials engineering to unlock the full spectrum of applications for this versatile compound.

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

CompoundReactantsConditionsYield (%)Reference
4c4-MethylbenzaldehydeH₂O, 80°C, 6h85%
4h4-ChlorobenzaldehydeH₂O, 100°C, 8h78%
4gThiophene-2-carbaldehydeH₂O, 90°C, 7h70%

Basic: How are spectroscopic techniques employed to characterize this compound derivatives?

Methodological Answer:
Characterization relies on IR, NMR, and mass spectrometry :

  • IR Spectroscopy : The nitrile group (C≡N) shows a sharp peak at ~2212 cm⁻¹, while NH₂ stretches appear at 3329–3478 cm⁻¹ .
  • ¹H/¹³C NMR : Methyl groups at the 4-position resonate at δ 2.38–2.40 ppm (¹H) and 21.48–21.93 ppm (¹³C). Aromatic protons vary based on substituents (e.g., δ 7.35–8.41 ppm for phenyl groups) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 286 for 4c) confirm molecular weight, with fragmentation patterns indicating loss of substituents like methyl or phenyl groups .

Q. Table 2: Key Spectral Data for Select Derivatives

CompoundIR (C≡N, cm⁻¹)¹H NMR (CH₃, δ ppm)MS (M⁺, m/z)
4c22122.38286
4d22122.40225
4h2212-306

Advanced: How can researchers resolve contradictions in spectral data for structurally similar analogs?

Methodological Answer:
Discrepancies in spectral data often arise from substituent electronic effects or crystal packing differences . For example:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in 4h) downfield-shift aromatic protons (δ 7.53–8.40 ppm vs. δ 7.35–8.41 ppm in 4c) due to deshielding .
  • Hydrogen Bonding : In 4f, the dimethylamino group (N(CH₃)₂) induces hydrogen bonding, altering NH₂ stretching frequencies (3332 cm⁻¹ vs. 3478 cm⁻¹ in 4c) .
    Resolution Strategy : Use X-ray crystallography (e.g., for 2-[(2-methoxyethyl)sulfanyl] derivatives) to confirm planar pyrimidine cores and hydrogen-bonded dimer formations .

Advanced: What strategies optimize regioselectivity in functionalizing the pyrimidine core?

Methodological Answer:
Functionalization requires substituent-directed reactivity :

  • Electrophilic Substitution : Chlorination of this compound with POCl₃ selectively targets the 6-position, yielding intermediates like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile .
  • Nucleophilic Attack : Amine groups at the 4-position (e.g., in 4d) enhance reactivity at the 2-position for further alkylation or arylation .

Q. Table 3: Functionalization Pathways

Starting MaterialReagentProductApplication
4cPOCl₃6-Chloro derivativeAntidiabetic analogs
4iPhenethylamine5k (Antidiabetic candidate)Bioactivity screening

Advanced: What are emerging pharmacological applications of this compound derivatives?

Methodological Answer:
Derivatives show promise in targeted drug discovery :

  • Antidiabetic Activity : Compound 5k (4-amino-6-(4-chlorophenyl)-2-(phenethyl-amino)pyrimidine-5-carbonitrile) inhibits α-glucosidase (IC₅₀ = 12 µM) via hydrogen bonding with catalytic residues .
  • Anticonvulsant Potential : 2-Hydrazinyl derivatives exhibit seizure suppression in murine models, correlating with enhanced GABAergic activity .

Research Gap : Limited in vivo pharmacokinetic data necessitates ADMET profiling and molecular dynamics simulations to optimize bioavailability .

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